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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of the
chemical compound 2-Methyl-3-(methylamino)butan-2-ol. Due to the limited availability of
direct experimental data for this specific molecule, this document leverages data from
analogous compounds to predict its spectroscopic characteristics. It outlines detailed
hypothetical experimental protocols for its synthesis and structural elucidation using Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). This guide serves as a foundational resource for researchers and professionals involved
in the synthesis, characterization, and potential application of novel aminobutanol derivatives.

Introduction

2-Methyl-3-(methylamino)butan-2-ol is a tertiary amino alcohol with potential applications in
organic synthesis and as a building block for pharmacologically active molecules. Its structure,
featuring both a hydroxyl and a secondary amine group, suggests the possibility of interesting
chemical and biological properties. Accurate structural elucidation is the cornerstone of
understanding its reactivity, and potential for drug development. This guide provides a
predictive analysis of its key structural features and a methodological framework for its
experimental verification.
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Chemical and Physical Properties

Based on its structure and data from publicly available databases, the fundamental properties
of 2-Methyl-3-(methylamino)butan-2-ol are summarized below.[1][2][3]

Property Value Source
Molecular Formula C6H15NO PubChem[1][2]
Molecular Weight 117.19 g/mol BLDpharm[3]
IUPAC Name 2-methyl-3- PubChem[1]

(methylamino)butan-2-ol

INChl=1S/C6H15NO/c1-5(7-
InChl PubChem[1]
4)6(2,3)8/h5,7-8H,1-4H3

SOHFMOBBZSGBFW-
InChiKey PubChem[1]
UHFFFAOYSA-N
SMILES CC(C(C)(C)O)NC PubChem[1]
XlogP (predicted) 0.2 PubChem[1]

Predicted Spectroscopic Data

Direct experimental spectroscopic data for 2-Methyl-3-(methylamino)butan-2-ol is not readily
available in the public domain. The following tables summarize the predicted *H NMR, 13C
NMR, IR, and Mass Spectrometry data based on the analysis of structurally similar
compounds.[4][5][6][7][8][9][10][11][12][13]

Predicted *H NMR Data (Solvent: CDCI3)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~09-1.1 3H -CH(CH3)-

~12-14 6H -C(CHs)2-

~23-25 3H -NH(CHs)

~2.8-3.0 1H -CH(CHs)-

~1.5- 2.5 (broad) 1H -OH

~1.5- 2.5 (broad) 1H -NH-

Predicted **C NMR Data (Solvent: CDCIz)

Chemical Shift (ppm)

Assignment

~15-20 -CH(CHs)-
~25-30 -C(CHs)2-

~30-35 -NH(CHs)

~60-65 -CH(NH)-

~70-75 -C(OH)-

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~—?) Intensity Assignment

~ 3400 - 3200 Broad O-H stretch (hydrogen-
bonded)

~ 3350 - 3310 Weak-Medium N-H stretch

~ 2970 - 2850 Strong C-H stretch (alkane)

~ 1470 - 1450 Medium C-H bend (alkane)

~ 1150 - 1050 Strong C-O stretch (tertiary alcohol)

~ 1100 - 1000 Medium C-N stretch
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Predicted Mass Spectrometry (MS) Data

m/z Relative Abundance Assighment

117 Low [M]* (Molecular lon)

102 Medium [M - CHs]*

100 Medium [M - OH]*

88 Medium [M - CzHs]*

5 High [CHsCH=NHCHs]* (Base
Peak)

59 High [(CHs)2COH]*

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and
structural characterization of 2-Methyl-3-(methylamino)butan-2-ol.

Proposed Synthesis Protocol: Reductive Amination

This protocol is a hypothetical procedure based on standard organic synthesis techniques for
forming amino alcohols.

o Reaction Setup: To a solution of 3-amino-2-methylbutan-2-ol (1 equivalent) in methanol in a
round-bottom flask, add formaldehyde (1.2 equivalents) at O °C.

e Reduction: After stirring for 30 minutes, add sodium borohydride (1.5 equivalents) portion-
wise, maintaining the temperature below 10 °C.

o Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Workup: Quench the reaction by the slow addition of water. Remove the methanol under
reduced pressure.

o Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
deuterated chloroform (CDCIs) in an NMR tube.

e 1H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz spectrometer. Use a
standard pulse program with a sufficient number of scans to obtain a good signal-to-noise
ratio.

e 13C NMR Acquisition: Acquire the 3C NMR spectrum on the same instrument. Use a proton-
decoupled pulse sequence.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) using appropriate NMR software.

Infrared (IR) Spectroscopy Protocol

o Sample Preparation: Place a drop of the neat liquid sample on the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS) Protocol

e Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol) into the mass spectrometer via direct infusion or after separation by Gas
Chromatography (GC).

« lonization: Use Electron lonization (El) at 70 eV.

e Mass Analysis: Scan a mass range of m/z 40-200.
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o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a logical flow for the
structural analysis of 2-Methyl-3-(methylamino)butan-2-ol.
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Caption: Proposed synthesis workflow for 2-Methyl-3-(methylamino)butan-2-ol.
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Caption: Logical workflow for the structural analysis of the target compound.

Biological Activity
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Currently, there is no publicly available information on the biological activity or signaling
pathways associated with 2-Methyl-3-(methylamino)butan-2-ol. Further research is required
to explore its pharmacological potential.

Conclusion

This technical guide provides a predictive structural analysis and a framework for the
experimental characterization of 2-Methyl-3-(methylamino)butan-2-ol. The presented data,
while predictive, offers a solid foundation for researchers to undertake the synthesis and
detailed analysis of this compound. The outlined protocols are based on established
methodologies and can be adapted as needed. Future studies are warranted to investigate the
biological properties of this molecule, which may unveil novel applications in medicinal
chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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